Solvent violet 9

Description

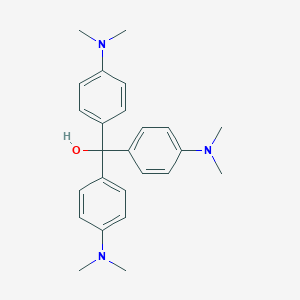

Structure

3D Structure

Propriétés

IUPAC Name |

tris[4-(dimethylamino)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N3O/c1-26(2)22-13-7-19(8-14-22)25(29,20-9-15-23(16-10-20)27(3)4)21-11-17-24(18-12-21)28(5)6/h7-18,29H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFVDKARCPMTZCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)(C3=CC=C(C=C3)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1052115 | |

| Record name | C.I.Solvent Violet 9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

467-63-0 | |

| Record name | Methylrosaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=467-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. 42555:1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000467630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanol, 4-(dimethylamino)-.alpha.,.alpha.-bis[4-(dimethylamino)phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I.Solvent Violet 9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p,p',p''-tris(dimethylamino)trityl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.725 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties of Solvent Violet 9

This technical guide provides a comprehensive overview of the core chemical and physical properties of Solvent Violet 9. The information is curated for professionals in research and development, with a focus on structured data, experimental context, and logical relationships.

Compound Identification and Structure

Solvent Violet 9, also widely known as Crystal Violet Base or Crystal Violet Carbinol, is a synthetic triarylmethane dye.[1][2] Its IUPAC name is tris[4-(dimethylamino)phenyl]methanol. In its solid, uncharged form, it is a colorless or pale violet solid. The intense violet color, characteristic of Crystal Violet, is formed when the hydroxyl group is removed in an acidic environment, creating a resonance-stabilized carbocation which is the chromophore.[3] This guide focuses on the carbinol base form, Solvent Violet 9.

There are some discrepancies in the literature regarding its molecular formula and weight. The most consistent formula, based on its IUPAC name and structure, is C₂₅H₃₁N₃O.[4] However, the formula C₂₅H₃₃N₃O is also frequently cited.[1][5][6] This guide will proceed with the data corresponding to the C₂₅H₃₁N₃O structure.

Caption: Molecular structure of Solvent Violet 9.

Chemical and Physical Properties

The key physicochemical properties of Solvent Violet 9 are summarized in the table below. This data is compiled from various chemical suppliers and databases. It is important to note the reported values, particularly for melting point, can vary.

| Property | Value | Reference(s) |

| IUPAC Name | tris[4-(dimethylamino)phenyl]methanol | |

| Synonyms | Crystal Violet Base, C.I. 42555:1, Oil Violet 6BN | [1][5] |

| CAS Number | 467-63-0 | |

| Molecular Formula | C₂₅H₃₁N₃O | [4] |

| Molecular Weight | 389.53 g/mol | [4][7] |

| Appearance | Bluish-violet to dark purple crystalline powder | |

| Melting Point | 140 °C or 202 °C (discrepancy in sources) | [5][6] |

| Boiling Point | 514.97 °C at 760 mmHg (Predicted) | [8] (from related compounds) |

| Density | ~1.15 g/cm³ | [9] |

| Heat Resistance | 140 - 160 °C | [5][6][9] |

Solubility Profile

| Solvent | Solubility | Reference(s) |

| Water | Generally reported as insoluble or very slightly soluble (≤ 1.0% max). | |

| Ethanol | Soluble (yields a purple solution) | [1][5] |

| Benzene | Soluble | [2] |

| Chloroform | Soluble | [2] |

| Conc. H₂SO₄ | Soluble, producing a red-light yellow solution. | [1][5] |

Synthesis and Reactivity

General Synthesis

Solvent Violet 9 is produced industrially through the condensation of aromatic amines and diarylmethane derivatives.[2] A common pathway involves the reaction of Michler's ketone (4,4'-bis(dimethylamino)benzophenone) with N,N-dimethylaniline in the presence of a condensing agent like phosphorus trichloride.[1][5]

Caption: Generalized synthesis workflow for Solvent Violet 9.

Reactivity: Formation of Crystal Violet Cation

The most significant chemical reaction of Solvent Violet 9 is its conversion to the intensely colored Crystal Violet cation in the presence of acid. Conversely, in a basic solution (e.g., with NaOH), the colored Crystal Violet cation is converted back to the colorless carbinol form (Solvent Violet 9).[10][11] This reversible reaction is pH-dependent and is the basis for its use as a pH indicator and in kinetic studies.[3][12] The color change is due to the disruption of the extensive conjugated π-system of the cation.[3][11]

Caption: Reversible reaction between Solvent Violet 9 and Crystal Violet cation.

Spectral Properties

Detailed spectral data (IR, NMR) for Solvent Violet 9 is not widely published. However, the UV-Visible spectrum of the corresponding cation, Crystal Violet, is well-characterized due to its intense color.

-

UV-Visible Spectroscopy : The colored form, Crystal Violet cation, exhibits a strong absorbance maximum (λmax) at approximately 590 nm in water.[13][14] This absorbance is directly proportional to its concentration, following the Beer-Lambert law, which allows for its quantification in solution.[11] The λmax can shift depending on the solvent and pH.[13]

Experimental Protocols

Specific, validated protocols for Solvent Violet 9 are proprietary to manufacturers. However, analysis relies on standard pharmacopeial and chemical testing methods.

a) Purity and Identification (HPLC)

-

Principle : High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) is a standard method for separating the main component from impurities and confirming its identity by retention time and UV-Vis spectrum.[15]

-

Methodology :

-

Sample Preparation : A standard solution of known concentration and a sample solution are prepared in a suitable solvent (e.g., acetonitrile (B52724)/water mixture).

-

Chromatographic Conditions : A C18 reverse-phase column is typically used. The mobile phase could be a gradient of acetonitrile and a buffered aqueous solution.

-

Detection : The detector is set to monitor the λmax of the compound (~590 nm for the cationic form if acidified, or a lower wavelength for the carbinol base).

-

Analysis : Purity is determined by the area percentage of the main peak relative to the total area of all peaks. Identification is confirmed by comparing the retention time with that of a reference standard.

-

b) Melting Point Determination

-

Principle : The melting point is determined using a digital melting point apparatus, where the sample is heated at a controlled rate, and the temperature range from the first sign of melting to complete liquefaction is recorded.

-

Methodology :

-

A small amount of the dry, powdered sample is packed into a capillary tube.

-

The tube is placed in the heating block of the apparatus.

-

The sample is heated at a programmed rate (e.g., 1-2 °C/min) near the expected melting point.

-

The temperature range of melting is visually observed and recorded.

-

c) Kinetic Analysis of Hydroxylation (Spectrophotometry)

-

Principle : The reaction rate of Crystal Violet cation with hydroxide (B78521) ions to form the colorless Solvent Violet 9 can be monitored by the decrease in absorbance at ~590 nm over time.[10][16]

-

Methodology :

-

A solution of Crystal Violet is placed in a cuvette.

-

The reaction is initiated by adding a solution of NaOH.

-

The absorbance at ~590 nm is recorded at regular time intervals using a spectrophotometer.

-

The data (Absorbance vs. time) is then plotted and analyzed to determine the reaction order and the pseudo-rate constant.[3][11]

-

Caption: General experimental workflow for dye characterization.

Applications in Research and Development

While primarily an industrial dye, Solvent Violet 9 and its cationic form have applications relevant to scientific research:

-

Gram Staining : Crystal Violet is the primary stain used in Gram staining to differentiate between Gram-positive and Gram-negative bacteria.[13]

-

DNA Visualization : It is used as a non-toxic, non-mutagenic alternative to ethidium (B1194527) bromide for visualizing DNA in agarose (B213101) gel electrophoresis.[7][13] Its ability to interact with DNA is a subject of research.[7]

-

Antimicrobial and Antifungal Agent : The compound has demonstrated antimicrobial and antifungal properties, which are of interest in therapeutic research.[4]

-

Cell Viability Assays : Crystal Violet staining can be used to quantify cell viability, as the dye stains the DNA of adherent cells. The amount of dye taken up is proportional to the cell number.[13]

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Page loading... [guidechem.com]

- 3. microlabinfo.com [microlabinfo.com]

- 4. Solvent violet 9, technical grade dye contents | 467-63-0 | FS41493 [biosynth.com]

- 5. dayglo.in [dayglo.in]

- 6. Solvent Violet 9-Solvent Dyes-Qingdao Sanhuan Colorchem CO.,LTD [cncolorchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. ir-spectra.com [ir-spectra.com]

- 9. macsenlab.com [macsenlab.com]

- 10. web.colby.edu [web.colby.edu]

- 11. bellevuecollege.edu [bellevuecollege.edu]

- 12. researchgate.net [researchgate.net]

- 13. Crystal Violet | 548-62-9 | Benchchem [benchchem.com]

- 14. PhotochemCAD | Crystal Violet [photochemcad.com]

- 15. researchgate.net [researchgate.net]

- 16. CHEM006 - Rate Law of Crystal Violet Hydroxylation | ISEF [isef.net]

An In-depth Technical Guide to Solvent Violet 9 for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Solvent Violet 9 (CAS No. 467-63-0), a triarylmethane dye with significant potential for applications in biomedical research and drug development. This document collates critical data on its physicochemical properties, synthesis, and established and potential applications, with a particular focus on its utility as a biological stain. Detailed data is presented in structured tables for clarity, and conceptual workflows are visualized using Graphviz diagrams to aid in understanding. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the technical specifications and applications of Solvent Violet 9.

Introduction

Solvent Violet 9, also known as Crystal Violet base or Methylrosanilinum, is a synthetic dye belonging to the triarylmethane class of compounds.[1] While it has traditional applications in inks and other coloring agents, its unique chemical structure and properties have garnered interest in the scientific community for more advanced applications.[2] Notably, it is the free base form of Crystal Violet, a well-known histological and bacteriological stain. Recent studies have highlighted its potential as a DNA recognition agent and have suggested antimicrobial and anti-inflammatory properties, making it a compound of interest for further investigation in biological and pharmaceutical research.[3][4] This guide aims to consolidate the available technical information on Solvent Violet 9 to facilitate its evaluation and use in a research and development context.

Physicochemical Properties

Solvent Violet 9 is a dark purple to black crystalline solid or powder at room temperature.[5] It is characterized by its solubility in organic solvents and general insolubility in water. A summary of its key physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of Solvent Violet 9

| Property | Value | Reference(s) |

| CAS Number | 467-63-0 | [6] |

| Molecular Formula | C25H31N3O | [6] |

| Molecular Weight | 389.53 g/mol | [7] |

| Appearance | Bluish Violet powder | [6] |

| Solubility | Soluble in ethanol, benzene, chloroform; Insoluble in water | [5] |

| Heat Resistance | 160 °C | [6] |

| Density | 1.15 g/cm³ | [6] |

| IUPAC Name | tris[4-(dimethylamino)phenyl]methanol |

Synthesis and Manufacturing

The industrial synthesis of Solvent Violet 9 can be achieved through several methods. These generally involve the condensation of N,N-dimethylaniline with other precursors. The common manufacturing routes are summarized below.

General Manufacturing Methods

Three primary methods for the industrial production of Solvent Violet 9 have been described:[2]

-

Method A: Condensation of Bis(4-(dimethylamino)phenyl)methanone with N,N-dimethylaniline in the presence of phosphorus trichloride, followed by conversion to the free base.

-

Method B: Reaction of N,N-dimethylaniline in the presence of zinc chloride and phosgene, followed by conversion to the free base.

-

Method C: Condensation of Bis(4-(dimethylamino)phenyl)methanol with N,N-dimethylaniline, followed by oxidation to yield the final product.

A simplified logical workflow for the synthesis of Solvent Violet 9 is depicted in Figure 1.

Spectroscopic and Analytical Data

UV-Visible Spectroscopy

The cationic form of Solvent Violet 9, Crystal Violet, exhibits a strong absorption in the visible spectrum, with a maximum absorbance (λmax) typically around 590 nm.[1] The exact wavelength can be influenced by the solvent used. The formation of Solvent Violet 9 from Crystal Violet in the presence of a hydroxide (B78521) source can be monitored by the disappearance of this peak.

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a key method for identifying Solvent Violet 9 and distinguishing it from its cationic counterpart, Crystal Violet. The IR spectrum provides a unique "fingerprint" corresponding to the vibrational modes of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are essential for the structural elucidation of Solvent Violet 9. While specific spectra for Solvent Violet 9 are not widely published, analysis of closely related triarylmethane dyes can provide expected chemical shift regions for the aromatic and methyl protons and carbons.

Applications in Research and Drug Development

The properties of Solvent Violet 9 make it a molecule of interest for several applications in a research setting.

DNA Recognition and Staining

Solvent Violet 9 and its derivatives have been identified as DNA-binding agents.[3][7] Studies on the closely related Crystal Violet suggest a non-intercalative binding mode, with some evidence pointing towards major groove binding.[8] This property makes it a potential candidate for use as a DNA stain in cytological and histological preparations.

Antimicrobial and Anti-inflammatory Properties

Research has indicated that Solvent Violet 9 possesses antimicrobial activity, inhibiting the growth of bacteria, fungi, and protozoa.[4] It has also been suggested to have anti-inflammatory properties, potentially through its interaction with antimicrobial peptides and inhibition of prostaglandin (B15479496) synthesis.[4] These characteristics suggest that Solvent Violet 9 could be a lead compound for the development of new therapeutic agents.

Experimental Protocol: A General Staining Workflow

While a specific, validated protocol for using Solvent Violet 9 as a DNA stain is not widely available, a general workflow can be adapted from the well-established protocols for Crystal Violet staining. This typically involves cell fixation, staining, washing, and visualization. A conceptual workflow for a cell-based staining experiment is presented in Figure 2.

Conclusion

Solvent Violet 9 is a versatile triarylmethane dye with a range of properties that make it a valuable tool for researchers and a compound of interest for drug development. Its ability to recognize and bind to DNA, coupled with its reported antimicrobial and anti-inflammatory activities, opens up avenues for its use in biological staining, as a molecular probe, and as a scaffold for the design of new therapeutic agents. This technical guide has summarized the key data on Solvent Violet 9 to provide a foundation for its further exploration and application in the scientific community. Further research is warranted to fully elucidate its mechanisms of action and to develop standardized protocols for its use in various research applications.

References

- 1. Solvent violet 9 | 467-63-0 | Benchchem [benchchem.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. Solvent Violet 13(81-48-1) 13C NMR [m.chemicalbook.com]

- 4. Solvent violet 9, technical grade dye contents | 467-63-0 | FS41493 [biosynth.com]

- 5. Page loading... [wap.guidechem.com]

- 6. macsenlab.com [macsenlab.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Synthesis and DNA binding profile of monomeric, dimeric, and trimeric derivatives of crystal violet - PMC [pmc.ncbi.nlm.nih.gov]

Synonyms and alternative names for Solvent Violet 9

An In-depth Technical Guide to Solvent Violet 9: Synonyms, Properties, and Applications

For researchers, scientists, and professionals in drug development and chemical industries, a comprehensive understanding of chemical compounds is paramount. This guide provides a detailed overview of Solvent Violet 9, a synthetic dye with various industrial applications.

Nomenclature and Identification

Solvent Violet 9 is known by a multitude of synonyms and alternative names across different suppliers and regulatory bodies. A clear identification is crucial for accurate research and procurement. The primary identifiers are its CAS Registry Number, 467-63-0, and its Colour Index name, C.I. 42555:1.[1][2][3][4][5][6] Chemically, it is classified as a triarylmethane dye.[2][6] Its IUPAC name is tris[4-(dimethylamino)phenyl]methanol.[6][7]

A comprehensive list of its synonyms and trade names is provided below for easy reference.

| Identifier Type | Value |

| CAS Registry Number | 467-63-0[1][2][3][4][6][7][8][9][10] |

| Colour Index Name | C.I. 42555:1[1][2][3][4][5][6] |

| IUPAC Name | tris[4-(dimethylamino)phenyl]methanol[6][7] |

| Synonyms & Trade Names | Crystal Violet Base[2][3][6][8][9], Methylrosanilinum[1][3], Methyl Violet 10B Base[2][6][8][9], Oil Violet 6BN[2][6][9], Solvant Violet 9, Lösungsmittel Violet 9, Solvente Violeta 9[8], [4-(Dimethylamino)-alpha,alpha-bis(4-(dimethylamino)phenyl]-benzenemethanol[8], p,p',p''-tris(dimethylamino)tritol[8], p,p',p''-tris(dimethylamino)trityl alcohol[8], Oil Soluble Violet[3], Crystal Violet Carbinol[3], Methyrosaniline[3], Dayglo Solvent Violet 9[2], Oil Violet 10B[4], Waxoline Violet 10B[11] |

Chemical and Physical Properties

Solvent Violet 9 is a violet powder with a brilliant blue-purple shade.[2][9] It is characteristic of solvent dyes in that it is generally insoluble in water but soluble in organic solvents.[8]

A summary of its key quantitative properties is presented in the table below.

| Property | Value |

| Molecular Formula | C25H31N3O[1][3][7][10] |

| Molecular Weight | 389.53 g/mol [1] or 389.54 g/mol [7][11] |

| Heat Resistance | 140 - 160 °C[2][3][11] |

| Density | 1.15 g/cm³[3][11] |

| Water Solubility | ≤ 1.0%[3][11] |

| Light Fastness | Poor[2][11] |

| Acid Resistance | 4 (Moderate)[11] |

| Alkali Resistance | 4 (Moderate)[11] |

| Water Resistance | 5 (Excellent)[11] |

Manufacturing and Synthesis

The synthesis of Solvent Violet 9 can be achieved through several methods, as outlined in various technical data sheets. These methods are typical for triarylmethane dyes.

Experimental Protocols: Manufacturing Methods

While detailed, step-by-step laboratory protocols are proprietary to manufacturers, the general chemical synthesis routes are described as follows:

-

Condensation with Phosgene: N,N-dimethylaniline is reacted in the presence of zinc chloride and phosgene. The resulting product is then converted to the free base.[2][12]

-

Condensation with a Ketone: Bis(4-(dimethylamino)phenyl)methanone is condensed with N,N-dimethylaniline in the presence of a dehydrating agent like phosphorus trichloride (B1173362) to form the dye, which is then isolated as the free base.[2][12]

-

Oxidation Method: Bis(4-(dimethylamino)phenyl)methanol is condensed with N,N-dimethylaniline, and the subsequent product is oxidized to yield the final dye in its free base form.[2][12]

Applications

The primary application of Solvent Violet 9 is as a colorant in various industries.[8] Its solubility in organic solvents makes it particularly suitable for non-aqueous systems.

Key application areas include:

-

Inks: It is extensively used in the manufacturing of inks for ballpoint pens and in printing inks.[2][3][5][11]

-

Plastics and Polymers: Used for coloring various plastics and polymers.[4]

-

Waxes and Oils: It finds use in coloring waxes, oils, lubricants, and fuels.[4][11]

-

Other Applications: It is also used in coloring carbon paper, shoe polish, and detergents.[5][11]

Visualizing the Nomenclature

To clarify the relationships between the various names and identifiers for this compound, the following diagram illustrates the connections.

Caption: Nomenclature and classification of Solvent Violet 9.

Application Workflow Example: Ink Formulation

The following diagram illustrates a simplified workflow for the application of Solvent Violet 9 in the formulation of a solvent-based ink.

Caption: Simplified workflow for solvent-based ink formulation.

References

- 1. scbt.com [scbt.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. macsenlab.com [macsenlab.com]

- 4. epsilonpigments.com [epsilonpigments.com]

- 5. Solvent Violet 9-Solvent Dyes-Qingdao Sanhuan Colorchem CO.,LTD [cncolorchem.com]

- 6. Solvent violet 9 | 467-63-0 | Benchchem [benchchem.com]

- 7. Solvent violet 9 | 467-63-0 [sigmaaldrich.com]

- 8. Page loading... [guidechem.com]

- 9. Solvent violet 9 TDS|Solvent violet 9 from Chinese supplier and producer - SOLVENT VIOLET DYES - Enoch dye [enochdye.com]

- 10. Solvent violet 9 | 467-63-0 [sigmaaldrich.com]

- 11. Dimacolor solvent dyes,Solvent Violet 10B,Solvent Violet 9 [dimacolor.com]

- 12. dayglo.in [dayglo.in]

The Chemical Identity of Solvent Violet 9 and Crystal Violet Base: A Technical Evaluation

For Immediate Release

Shanghai, China – December 18, 2025 – In the fields of chemical research, diagnostics, and industrial applications, precise terminology and a clear understanding of compound identity are paramount. A frequent point of inquiry revolves around the relationship between Solvent Violet 9 and Crystal Violet base . This technical guide provides an in-depth analysis to clarify their identities, supported by chemical data and structural information, for researchers, scientists, and drug development professionals.

Core Chemical Identifiers

A review of chemical databases and supplier information confirms that Solvent Violet 9 and Crystal Violet base share the same fundamental identifiers.[1][2][3][4][5][6] The most definitive of these is the CAS Registry Number, which is unique to a specific chemical substance.

| Identifier | Value | References |

| CAS Registry Number | 467-63-0 | [1][2][7][8] |

| Chemical Formula | C25H31N3O | [2][7][8][9] |

| IUPAC Name | tris[4-(dimethylamino)phenyl]methanol | [3][7] |

| Colour Index (C.I.) Name | 42555:1 | [1][3][8][10] |

| Molecular Weight | ~389.53 g/mol | [8][9] |

Distinction from Crystal Violet (Gentian Violet)

The potential for confusion arises from the common use of the name "Crystal Violet." This name, along with "Gentian Violet," typically refers to the cationic chloride salt of the dye.[11][12][13][14][15] This salt form is widely used as a biological stain, particularly in Gram staining, and as an antiseptic.[13][14][15][16]

The key distinction lies in the presence of a chloride counter-ion and the charge state of the molecule. Crystal Violet (the salt) is a cation, while Crystal Violet base (Solvent Violet 9) is its neutral, carbinol form.

| Feature | Solvent Violet 9 / Crystal Violet Base | Crystal Violet / Gentian Violet |

| Chemical Nature | Free base, carbinol form | Chloride salt, cationic form |

| CAS Registry Number | 467-63-0 | 548-62-9 |

| Chemical Formula | C25H31N3O | C25H30ClN3 |

| Molecular Weight | ~389.53 g/mol | ~407.98 g/mol |

| Synonyms | Oil Violet 6BN, Methyl Violet 10B Base | Basic Violet 3, Hexamethylpararosaniline chloride |

| Solubility | Soluble in organic solvents | Soluble in water |

The relationship between these two forms is a pH-dependent equilibrium. In acidic conditions, the hydroxyl group of the carbinol base is lost as water, forming the resonance-stabilized carbocation that gives the dye its intense violet color. The addition of a hydroxide (B78521), such as sodium hydroxide, to a solution of Crystal Violet will neutralize the cation and form the colorless or faintly colored carbinol base (Solvent Violet 9).[17]

Logical Relationship Diagram

The following diagram illustrates the chemical relationship between the acidic (cationic) and basic (neutral) forms of Crystal Violet.

Caption: Chemical equilibrium between Crystal Violet and its base form.

Experimental Protocols

Protocol 1: Conversion of Crystal Violet to Solvent Violet 9

This protocol describes the conversion of the water-soluble Crystal Violet chloride salt to the solvent-soluble Crystal Violet base.

Objective: To precipitate the neutral carbinol base (Solvent Violet 9) from an aqueous solution of Crystal Violet.

Materials:

-

Crystal Violet (CAS 548-62-9)

-

Sodium Hydroxide (NaOH) solution (e.g., 1 M)

-

Distilled water

-

Beakers

-

Stirring rod

-

Filtration apparatus (e.g., Büchner funnel, filter paper)

Methodology:

-

Prepare a dilute aqueous solution of Crystal Violet by dissolving a small amount of the solid in distilled water. The solution will be a deep purple.

-

While stirring, slowly add the sodium hydroxide solution dropwise to the Crystal Violet solution.

-

Observe the formation of a purple precipitate as the NaOH is added.[1] The solution will gradually lose its intense color.

-

Continue adding NaOH until no further precipitation is observed and the supernatant liquid is significantly lighter in color.

-

Isolate the precipitate by vacuum filtration.

-

Wash the precipitate with distilled water to remove any residual NaOH and other water-soluble impurities.

-

Allow the precipitate to dry. The resulting solid is Solvent Violet 9 (Crystal Violet base).

Applications and Properties

Solvent Violet 9 is primarily used in applications where solubility in non-polar solvents is required.[2] Its main uses include:

-

Coloring for inks, particularly for ballpoint pens and carbon paper.[1][5][6][10][18]

-

Use in plastics and other non-aqueous media.[2]

In contrast, the salt form, Crystal Violet , is utilized for its water solubility and staining capabilities in biological and medical contexts:

-

Gram Staining: As the primary stain to differentiate between Gram-positive and Gram-negative bacteria.[13][16]

-

Biological Stain: For staining cells in tissue culture for visualization and viability assays.[19]

-

Antiseptic: Historically used as a topical antibacterial and antifungal agent.[15]

-

pH Indicator: Exhibits color changes at different pH values, appearing yellow below pH 1.0 and transitioning to blue-violet above pH 2.0.[13][19]

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Page loading... [guidechem.com]

- 3. Solvent violet 9 | 467-63-0 | Benchchem [benchchem.com]

- 4. Solvent violet 9 TDS|Solvent violet 9 from Chinese supplier and producer - SOLVENT VIOLET DYES - Enoch dye [enochdye.com]

- 5. macsenlab.com [macsenlab.com]

- 6. China Solvent Violet 9 Suppliers, Manufacturers, Factory - SMAROL [smarolcolor.com]

- 7. Solvent violet 9 | 467-63-0 [sigmaaldrich.com]

- 8. scbt.com [scbt.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. Solvent Violet 9-Solvent Dyes-Qingdao Sanhuan Colorchem CO.,LTD [cncolorchem.com]

- 11. Crystal Violet | C25H30ClN3 | CID 11057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Crystal Violet - Basic Violet 3, Gentian Violet [sigmaaldrich.com]

- 13. Crystal Violet |Basic Violet 3, Gentian Violet, Hexamethylpararosaniline chloride, Methyl Violet 10B | Hello Bio [hellobio.com]

- 14. chemimpex.com [chemimpex.com]

- 15. Crystal violet - Wikipedia [en.wikipedia.org]

- 16. Page loading... [guidechem.com]

- 17. researchgate.net [researchgate.net]

- 18. dayglo.in [dayglo.in]

- 19. Crystal Violet | CAS 548-62-9 | Chemodex | Biomol.com [biomol.com]

Solubility of Solvent Violet 9 in different organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of Solvent Violet 9 (C.I. 42555:1; CAS No. 467-63-0), a triarylmethane dye. A comprehensive understanding of its solubility in various organic solvents is crucial for its application in diverse fields, including industrial coloring, ink formulations, and scientific research. This document outlines the known solubility characteristics of Solvent Violet 9, presents available quantitative data, and details a standardized experimental protocol for determining its solubility.

Core Concepts in Solubility

Solvent Violet 9, also known as Crystal Violet Base, is the carbinol form of Crystal Violet. Its solubility is governed by the principle of "like dissolves like," where nonpolar or weakly polar solutes tend to dissolve in solvents of similar polarity. As a relatively large organic molecule with both polar (hydroxyl group) and nonpolar (aromatic rings, alkyl groups) regions, its solubility can vary significantly across different classes of organic solvents. It is generally considered insoluble in water but exhibits good solubility in several organic solvents.[1][2]

Quantitative Solubility Data

| Solvent Class | Solvent | CAS Number | Qualitative Solubility | Quantitative Solubility ( g/100 mL at 25°C) |

| Alcohols | Methanol | 67-56-1 | Highly Soluble[3] | Data not available |

| Ethanol | 64-17-5 | Soluble[1][2] | Data not available | |

| Isopropanol | 67-63-0 | Soluble | Data not available | |

| n-Butanol | 71-36-3 | Soluble | Data not available | |

| Benzyl Alcohol | 100-51-6 | Highly Soluble[3] | Data not available | |

| Ketones | Acetone | 67-64-1 | Soluble | Data not available |

| Methyl Ethyl Ketone (MEK) | 78-93-3 | Soluble | Data not available | |

| Aromatic Hydrocarbons | Toluene | 108-88-3 | Soluble | Data not available |

| Xylene | 1330-20-7 | Soluble | Data not available | |

| Esters | Ethyl Acetate | 141-78-6 | Soluble | Data not available |

| Butyl Acetate | 123-86-4 | Soluble | Data not available | |

| Halogenated Solvents | Chloroform | 67-66-3 | Soluble | Data not available |

| Other | Fatty Acids (e.g., Oleic, Stearic) | - | Soluble[3] | Data not available |

| Aqueous | Water | 7732-18-5 | Insoluble[1][2] | < 0.1 |

Experimental Protocols for Solubility Determination

The following section details a standardized experimental protocol for the quantitative determination of Solvent Violet 9 solubility in an organic solvent using the isothermal shake-flask method followed by spectrophotometric analysis. This method is widely accepted for its reliability and accuracy.

Materials and Equipment

-

Solvent Violet 9 (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer

-

Syringe filters (0.45 µm, solvent-compatible)

-

Glass vials with screw caps

Experimental Workflow Diagram

Caption: Workflow for determining the solubility of Solvent Violet 9.

Detailed Methodology

1. Preparation of Saturated Solution: a. Add an excess amount of Solvent Violet 9 to a series of glass vials. b. Accurately pipette a known volume of the desired organic solvent into each vial. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium. c. Seal the vials tightly to prevent solvent evaporation. d. Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). e. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

2. Sample Collection and Preparation: a. After the equilibration period, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle. b. Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to avoid precipitation. c. Immediately filter the aliquot through a 0.45 µm syringe filter, compatible with the solvent, into a pre-weighed volumetric flask. d. Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the spectrophotometer. Record the dilution factor.

3. Spectrophotometric Analysis: a. Prepare a series of standard solutions of Solvent Violet 9 of known concentrations in the solvent of interest. b. Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for Solvent Violet 9 in that specific solvent. c. Plot a calibration curve of absorbance versus concentration. d. Measure the absorbance of the diluted sample solution at the same λmax. e. Determine the concentration of the diluted sample from the calibration curve.

4. Calculation of Solubility: a. Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor. b. Express the solubility in the desired units (e.g., g/100 mL, mg/L, or mol/L).

Signaling Pathways and Logical Relationships

The process of dissolution of a solid solute in a liquid solvent can be visualized as a dynamic equilibrium. The following diagram illustrates the logical relationship between the solid and dissolved states of Solvent Violet 9.

Caption: Equilibrium between solid and dissolved Solvent Violet 9.

This guide serves as a foundational resource for professionals working with Solvent Violet 9. For precise applications, it is recommended to determine the solubility experimentally under the specific conditions of use.

References

An In-Depth Technical Guide to the Absorption and Emission Spectra of Solvent Violet 9

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Violet 9, also known by its Colour Index name C.I. 61705 and as Crystal Violet Lactone, is a leuco dye belonging to the triarylmethane class. In its native state, it exists as a colorless or slightly yellowish crystalline powder. The profound interest in Solvent Violet 9 stems from its ability to undergo a significant structural transformation in the presence of protic solvents or acidic environments. This change involves the opening of its lactone ring, leading to the formation of the intensely colored and planar Crystal Violet cation. This technical guide provides a comprehensive overview of the absorption and emission spectral properties of both the lactone and cationic forms of Solvent Violet 9, complete with quantitative data, detailed experimental protocols, and a visual representation of the spectroscopic workflow.

Photophysical Properties of Solvent Violet 9

The spectral characteristics of Solvent Violet 9 are intrinsically linked to its molecular form. The lactone form is colorless, while the cationic form exhibits strong absorption in the visible region, giving it a characteristic violet color.

The Lactone Form

In its solid, crystalline state or when dissolved in non-polar, aprotic solvents, Solvent Violet 9 primarily exists in its closed-ring lactone form. This form does not possess the extended conjugated π-system necessary for significant absorption of visible light, hence its colorless appearance. Its primary absorption lies in the ultraviolet region of the electromagnetic spectrum.

The Cationic Form (Crystal Violet)

Upon dissolution in polar or protic solvents, or in the presence of an acid, the lactone ring of Solvent Violet 9 opens to form the highly conjugated and planar Crystal Violet cation. This structural change is responsible for the dye's vibrant color and its interesting photophysical properties. The absorption and emission spectra of this cationic form are highly sensitive to the solvent environment.[1]

Quantitative Spectral Data

The following table summarizes the key absorption and emission data for both the lactone and cationic forms of Solvent Violet 9 in various solvents.

| Form | Solvent | Absorption Maximum (λmax) (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Emission Maximum (λem) (nm) | Quantum Yield (ΦF) |

| Lactone | - | 354 | Not Reported | Not Reported | Not Reported |

| Cationic | Water | 590.5 | 75,800 | Not Reported | Not Reported |

| Cationic | Glycerol | 592 | 112,000 (at 590.2 nm) | 636 | 0.019 |

| Cationic | Chloroform | 587 (at 0.5x10⁻⁴ M) | Not Reported | Not Reported | Not Reported |

| Cationic | Scleroglucan Gels | Not Reported | Not Reported | ~640 | Not Reported |

Experimental Protocols

Accurate determination of the absorption and emission spectra of Solvent Violet 9 requires careful sample preparation and standardized measurement techniques. Below are detailed methodologies for these key experiments.

Measurement of the Absorption Spectrum

Objective: To determine the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) of Solvent Violet 9 in a given solvent.

Materials:

-

Solvent Violet 9 (Crystal Violet Lactone)

-

Spectroscopic grade solvent (e.g., glycerol, water, ethanol)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer (e.g., Cary 3)

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of Solvent Violet 9 of a known concentration (e.g., 1 mM) in the chosen solvent. For the cationic form, ensure the solvent facilitates the ring-opening reaction (e.g., by using a polar or slightly acidic solvent).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the desired wavelength range for scanning (e.g., 300-800 nm for the cationic form).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and record the baseline.

-

Sample Measurement: Rinse the cuvette with a small amount of the most dilute sample solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

-

Repeat for all dilutions: Repeat the measurement for all prepared dilutions.

-

Data Analysis:

-

Identify the λmax from the absorption spectrum of each concentration.

-

To determine the molar absorptivity (ε), plot a graph of absorbance at λmax versus concentration. According to the Beer-Lambert law (A = εcl), the slope of the resulting straight line will be the molar absorptivity (where c is the concentration in mol/L and l is the path length of the cuvette in cm).

-

Instrument Settings Example (based on literature):

-

Instrument: Cary 3 UV-Vis Spectrophotometer

-

Spectral Bandwidth: 1.0 nm

-

Signal Averaging Time: 0.133 sec

-

Data Interval: 0.25 nm

-

Scan Rate: 112.5 nm/min

Measurement of the Emission Spectrum and Quantum Yield

Objective: To determine the wavelength of maximum emission (λem) and the fluorescence quantum yield (ΦF) of the cationic form of Solvent Violet 9.

Materials:

-

Sample solution of Solvent Violet 9 in a suitable solvent (e.g., glycerol) with an absorbance of < 0.1 at the excitation wavelength.

-

A standard fluorophore with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄).

-

Fluorescence spectrophotometer (e.g., Spex FluoroMax).

-

Quartz fluorescence cuvettes (1 cm path length).

Procedure:

-

Spectrofluorometer Setup: Turn on the instrument and allow the lamp to stabilize. Select an appropriate excitation wavelength (e.g., 550 nm for Crystal Violet in glycerol). Set the emission and excitation slit widths.

-

Blank Subtraction: Record the emission spectrum of the pure solvent to account for any background fluorescence or Raman scattering.

-

Sample Measurement: Record the fluorescence emission spectrum of the Solvent Violet 9 solution.

-

Quantum Yield Determination (Comparative Method):

-

Prepare a solution of the standard fluorophore with an absorbance that is closely matched to the sample solution at the same excitation wavelength.

-

Measure the integrated fluorescence intensity of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).

-

Calculate the quantum yield of the sample (Φ_sample) using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

-

-

Data Correction: The recorded spectra should be corrected for the wavelength-dependent sensitivity of the instrument.

Instrument Settings Example (based on literature):

-

Instrument: Spex FluoroMax

-

Excitation Wavelength: 550 nm

-

Excitation and Emission Monochromator Slit Widths: 1 mm (spectral bandwidth of 4.25 nm)

-

Data Interval: 0.5 nm

-

Integration Time: 2.0 sec

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedures for determining the absorption and emission spectra of Solvent Violet 9.

References

Health and Safety Considerations for Using Solvent Violet 9 in the Lab: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the health and safety considerations essential for the handling and use of Solvent Violet 9 in a laboratory setting. It covers toxicological data, safe handling procedures, and emergency responses.

Chemical and Physical Properties

Solvent Violet 9, also known as C.I. 42555:1, is a violet powder with the chemical formula C₂₅H₃₁N₃O.[1] It is characterized by its use as a dye. Understanding its physical and chemical properties is the first step in safe laboratory practice.

| Property | Value | Reference |

| CAS Number | 467-63-0 | [1] |

| Molecular Formula | C₂₅H₃₁N₃O | [1] |

| Molecular Weight | 389.53 g/mol | [1] |

| Appearance | Violet Powder | [1][2] |

| Odor | Odorless | [1][2] |

| Melting Point | 140 °C | [2] |

| Boiling Point | 514.97 °C at 760 mmHg | [3] |

| Solubility in Water | Insoluble | [2] |

| Chemical Stability | Stable under normal temperatures and pressures. | [1] |

Toxicological Data

The available toxicological data for Solvent Violet 9 indicates potential health hazards. It is classified as harmful if swallowed and is noted to cause skin and eye irritation.[1][3][4] Furthermore, it is very toxic to aquatic life with long-lasting effects.[4]

| Test Type | Species | Route | Value | Reference |

| LD50 (Lethal Dose, 50%) | Rat | Oral | 8050 mg/kg | [2] |

| LC50 (Lethal Concentration, 50%) | Fish | - | 1150 mg/L | [2] |

Note: While mutagenicity data has been reported, Solvent Violet 9 is not listed as a carcinogen by ACGIH, IARC, NIOSH, NTP, or OSHA.[1] The chemical, physical, and toxicological properties have not been thoroughly investigated.[1]

Experimental Protocols: An Overview of Standardized Toxicity Testing

Detailed experimental protocols for the specific toxicity studies on Solvent Violet 9 are not publicly available. However, this section outlines the methodologies of standardized tests that are typically used to evaluate the safety of chemical substances.

Acute Oral Toxicity - OECD Test Guideline 420

This method provides information on the hazardous properties and allows for the substance to be classified.

-

Principle : A single, high dose of the substance is administered to a group of rodents (usually rats) via gavage.

-

Procedure :

-

Animals are fasted before dosing.

-

The substance is administered, and the animals are observed for up to 14 days.

-

Observations include changes in skin, fur, eyes, and behavior. Body weight is recorded weekly.

-

Any deaths are recorded, and a post-mortem examination is performed.

-

-

Endpoint : The LD50 (the dose that is lethal to 50% of the test population) is calculated.

Acute Dermal Irritation/Corrosion - OECD Test Guideline 404

This test assesses the potential of a substance to cause irreversible or reversible inflammatory changes to the skin.

-

Principle : The substance is applied to a small area of the skin of an animal (typically a rabbit).

-

Procedure :

-

A small area of the animal's fur is clipped.

-

The test substance is applied to the skin and covered with a gauze patch.

-

The patch is removed after a set period (usually 4 hours).

-

The skin is observed for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours after patch removal).

-

-

Endpoint : The severity of the skin reaction is scored, and the substance is classified based on the persistence and severity of the lesions.

Acute Eye Irritation/Corrosion - OECD Test Guideline 405

This guideline details the procedure for evaluating the potential of a substance to cause eye irritation or damage.

-

Principle : A small amount of the test substance is applied to one eye of an animal (usually a rabbit). The other eye serves as a control.

-

Procedure :

-

The substance is instilled into the conjunctival sac of one eye.

-

The eyes are examined at 1, 24, 48, and 72 hours after application.

-

Observations focus on the cornea, iris, and conjunctiva for opacity, inflammation, and redness.

-

-

Endpoint : The severity of the ocular lesions is scored to determine the irritancy potential of the substance.

Health and Safety Hazards

The primary hazards associated with Solvent Violet 9 are:

-

Ingestion : Harmful if swallowed, may cause gastrointestinal irritation with nausea, vomiting, and diarrhea.[1]

-

Inhalation : May cause irritation of the respiratory tract.[1]

-

Skin Contact : May cause skin irritation, especially with prolonged or repeated contact.[1]

-

Eye Contact : Can cause serious eye irritation.[3]

-

Aquatic Environment : Very toxic to aquatic life with long-lasting effects.[4]

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when working with Solvent Violet 9.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.[1]

-

Ensure that an eyewash station and a safety shower are readily accessible.[1]

Personal Protective Equipment (PPE)

-

Eye Protection : Wear chemical safety goggles.[1]

-

Skin Protection : Use appropriate protective gloves and wear protective clothing to minimize skin contact.[1]

-

Respiratory Protection : An approved respirator should be worn when handling the powder to avoid inhalation of dust.[1]

Handling Procedures

-

Avoid contact with eyes, skin, and clothing.[1]

-

Minimize dust generation and accumulation.[1]

-

Wash hands thoroughly after handling.[1]

-

Do not eat, drink, or smoke in the laboratory.

Storage

-

Store in a cool, dry, and well-ventilated place.[1]

-

Keep containers tightly closed and store them in light-resistant containers.[1]

-

Store away from incompatible materials such as strong oxidizing and reducing agents.[1]

Emergency and First Aid Procedures

Immediate and appropriate first aid is crucial in case of exposure.

-

After Inhalation : Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

-

After Skin Contact : Remove contaminated clothing. Flush the skin with plenty of soap and water. If irritation persists, seek medical aid.[1]

-

After Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

-

After Ingestion : If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Do not induce vomiting. Seek immediate medical attention.[1]

Spill and Disposal Procedures

-

Spill Cleanup : In case of a spill, wear appropriate PPE. Vacuum or sweep up the material and place it into a suitable disposal container. Avoid generating dusty conditions.[1]

-

Waste Disposal : Dispose of waste in accordance with local, state, and federal regulations. Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[1]

Visualized Workflows and Pathways

Safe Handling Workflow

Caption: Workflow for the safe handling of Solvent Violet 9 in the laboratory.

Potential Cellular Response to Chemical Irritants

Specific signaling pathways for Solvent Violet 9 toxicity are not well-documented. The following diagram illustrates a generalized pathway of cellular response to a chemical irritant.

Caption: Generalized pathway of cellular response to a chemical irritant.

References

An In-depth Technical Guide to the Synthesis and Manufacturing of C.I. 42555:1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and manufacturing processes for C.I. 42555:1, the carbinol base of the triphenylmethane (B1682552) dye, Crystal Violet. The document details the primary synthesis routes for the parent dye, C.I. 42555, including the condensation of Michler's ketone with N,N-dimethylaniline and the reaction of N,N-dimethylaniline with formaldehyde (B43269). It further elaborates on the conversion of C.I. 42555 to its carbinol form, C.I. 42555:1, through a base-mediated reaction. Detailed experimental protocols, quantitative data, and analytical methodologies are presented to provide a thorough understanding of these chemical transformations.

Introduction

C.I. 42555, commonly known as Crystal Violet or Gentian Violet, is a triarylmethane dye with a wide range of applications, including as a histological stain, a Gram stain for bacteria classification, and an antiseptic.[1][2] Its carbinol form, C.I. 42555:1, also known as tris[4-(dimethylamino)phenyl]methanol or Crystal Violet carbinol base, is the colorless, non-ionic precursor to the intensely colored dye. The conversion between the colored cationic form and the colorless carbinol base is a pH-dependent equilibrium, a property that is fundamental to its applications and synthesis.

This guide focuses on the chemical synthesis and manufacturing processes of C.I. 42555:1, providing detailed methodologies for its preparation from readily available starting materials.

Chemical Identity and Properties

A clear distinction between C.I. 42555 and C.I. 42555:1 is crucial for understanding their synthesis and applications.

| Identifier | C.I. 42555 (Crystal Violet) | C.I. 42555:1 (Crystal Violet Carbinol Base) |

| Common Names | Crystal Violet, Gentian Violet, Basic Violet 3 | Crystal Violet Carbinol, tris[4-(dimethylamino)phenyl]methanol |

| CAS Number | 548-62-9 | 467-63-0 |

| Molecular Formula | C₂₅H₃₀ClN₃ | C₂₅H₃₁N₃O |

| Molecular Weight | 407.99 g/mol | 389.53 g/mol |

| Appearance | Green to dark green crystalline powder | Colorless to pale yellow solid |

| Solubility | Soluble in water and ethanol | Insoluble in water, soluble in organic solvents |

Synthesis of C.I. 42555 (Crystal Violet)

The manufacturing of C.I. 42555:1 begins with the synthesis of its parent dye, C.I. 42555. Two primary industrial routes are commonly employed.

Method A: From Michler's Ketone

This classic method involves the condensation of 4,4'-bis(dimethylamino)benzophenone (Michler's ketone) with N,N-dimethylaniline in the presence of a dehydrating agent and catalyst, such as phosphorus oxychloride.[3]

Reaction Pathway:

Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, place Michler's ketone and N,N-dimethylaniline.

-

Addition of Catalyst: Slowly add phosphorus oxychloride to the reaction mixture with constant stirring. An exothermic reaction will occur.

-

Reaction: Heat the mixture to 90-100°C for 4-6 hours.

-

Hydrolysis: After cooling, the reaction mass is poured into a large volume of water.

-

Neutralization and Precipitation: The solution is then made alkaline with sodium hydroxide (B78521) to precipitate the color base. The mixture is then acidified with hydrochloric acid to form the chloride salt (C.I. 42555), which precipitates out of the solution.

-

Purification: The crude Crystal Violet is collected by filtration and purified by recrystallization from hot water or ethanol.[3]

Method B: From Formaldehyde and N,N-dimethylaniline

This method involves a two-step process: the formation of the colorless leuco base followed by oxidation to the colored dye.[4]

3.2.1. Step 1: Synthesis of Leucocrystal Violet

The acid-catalyzed condensation of formaldehyde with N,N-dimethylaniline yields 4,4',4''-methylidynetris(N,N-dimethylaniline), also known as Leucocrystal Violet.[5]

Reaction Pathway:

Experimental Protocol:

-

Reaction Setup: Combine N,N-dimethylaniline (3 molar equivalents), a 37% aqueous solution of formaldehyde (1 molar equivalent), and concentrated hydrochloric acid in a round-bottom flask fitted with a reflux condenser.[5]

-

Reaction: Heat the mixture to 80-100°C with stirring for 4-6 hours.[5]

-

Work-up: After cooling, neutralize the mixture with a sodium hydroxide solution.

-

Extraction: Extract the Leucocrystal Violet with an organic solvent such as toluene.

-

Purification: The crude product is purified by recrystallization from ethanol.[5]

3.2.2. Step 2: Oxidation of Leucocrystal Violet to Crystal Violet

The leuco base is then oxidized to form the colored Crystal Violet.

Reaction Pathway:

Experimental Protocol:

-

Dissolution: Dissolve the purified Leucocrystal Violet in a dilute acid solution (e.g., hydrochloric acid).

-

Oxidation: Add an oxidizing agent, such as lead dioxide or by bubbling air/oxygen through the solution. The colorless solution will turn a deep violet.

-

Isolation: The Crystal Violet can be precipitated by the addition of a salt, such as sodium chloride, and then collected by filtration.

-

Purification: Further purification can be achieved by recrystallization.

Manufacturing of C.I. 42555:1 (Crystal Violet Carbinol Base)

The conversion of the colored C.I. 42555 to its colorless carbinol base, C.I. 42555:1, is a straightforward process involving a base-mediated reaction.[5] This reaction disrupts the conjugated system of the triphenylmethane dye, leading to a loss of color.

Reaction Pathway:

Experimental Protocol:

-

Dissolution: Prepare an aqueous solution of C.I. 42555 (Crystal Violet).

-

Basification: Slowly add a solution of a strong base, such as sodium hydroxide, to the Crystal Violet solution with stirring. The deep violet color will fade as the carbinol base precipitates.[5]

-

Isolation: The precipitated C.I. 42555:1 is collected by filtration.

-

Washing: The precipitate is washed with distilled water to remove any excess base and salt byproducts.

-

Drying: The purified product is dried in a desiccator or a vacuum oven at a low temperature to yield a colorless to pale yellow solid.

Quantitative Data:

| Parameter | Value | Notes |

| Typical Yield | > 90% | The conversion is generally high-yielding. |

| Purity | > 98% | Can be achieved with proper washing and drying. |

| Melting Point | Approx. 205 °C (decomposes) | [6] |

Analytical Characterization

The purity and identity of the synthesized C.I. 42555:1 can be confirmed using various analytical techniques.

| Technique | Expected Results |

| UV-Vis Spectroscopy | The disappearance of the strong absorbance maximum around 590 nm, characteristic of Crystal Violet, indicates the formation of the colorless carbinol base. |

| FTIR Spectroscopy | The appearance of a characteristic O-H stretching band for the hydroxyl group in the carbinol base. |

| HPLC | A single peak corresponding to the retention time of a pure standard of C.I. 42555:1. |

| Melting Point | A sharp melting point consistent with the literature value. |

Conclusion

The synthesis of C.I. 42555:1 is a multi-step process that begins with the preparation of the parent dye, C.I. 42555, followed by a base-mediated conversion to the carbinol form. The methodologies described in this guide are well-established and can be implemented at a laboratory scale. Careful control of reaction conditions and purification steps is essential to obtain a high-purity product. The analytical techniques outlined provide a robust framework for the characterization and quality control of the final product.

References

Applications of Solvent Violet 9 in industrial vs. scientific research

An In-depth Technical Guide to the Applications of Solvent Violet 9: Industrial Colorant vs. Scientific Reagent

Introduction

Solvent Violet 9, a synthetic triarylmethane dye, occupies a unique dual role in chemistry and biology. In industrial settings, it is a potent colorant valued for its vibrant violet hue and solubility in organic media. In scientific research, it is more commonly known by names such as Crystal Violet, Gentian Violet, or Methylrosaniline Chloride, typically in its cationic salt form. This guide provides a comprehensive technical overview of Solvent Violet 9, contrasting its large-scale industrial applications with its nuanced and critical uses in laboratory and clinical research, including its emerging role in drug development. We will explore its chemical properties, detail key experimental protocols, and visualize complex workflows and biological pathways.

Chemical and Physical Properties

Solvent Violet 9 (the carbinol base) and its corresponding chloride salt (Crystal Violet/Gentian Violet) are distinct yet related compounds. The carbinol form is a solvent-soluble dye, while the chloride salt is water-soluble and widely used in biological applications.

Table 1: Chemical Identifiers and Formulae

| Property | Solvent Violet 9 (Carbinol Base) | Crystal Violet (Chloride Salt) |

| Synonyms | Crystal Violet Base, Oil Soluble Violet | Gentian Violet, Basic Violet 3, Methylrosaniline Chloride[1][2] |

| CAS Number | 467-63-0[3] | 548-62-9[2] |

| Chemical Formula | C₂₅H₃₁N₃O[3] | C₂₅H₃₀N₃Cl |

| Molecular Weight | 389.54 g/mol | 407.98 g/mol |

| IUPAC Name | tris[4-(dimethylamino)phenyl]methanol | [4-[bis[4-(dimethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium chloride[2] |

Table 2: Physical and Chemical Properties of Solvent Violet 9

| Property | Value / Description |

| Appearance | Dark purple to bluish-violet crystalline powder[3][4][5] |

| Solubility | Insoluble in water; Soluble in ethanol, methanol, benzene, chloroform, and fatty acids[3][6][7] |

| Heat Resistance | 140-160°C[5][6][8] |

| Density | ~1.15 g/cm³[4][5] |

| Purity (Typical) | ≥98% |

| Lightfastness | Poor[7] |

Industrial Applications of Solvent Violet 9

In its industrial capacity, Solvent Violet 9 is almost exclusively used as a colorant due to its strong tinctorial strength and solubility in non-polar systems. Its primary function is to impart a brilliant blue-purple color to a wide array of products.[6]

Key Industrial Uses:

-

Inks: A primary component in the manufacturing of ballpoint pen inks, printing inks, and stamp pad inks.[9][10]

-

Plastics and Polymers: Used to color various plastics, fibers, and rubbers.[4]

-

Waxes and Oils: Provides coloration for candles, oils, lubricants, fuel, and waxes.[3][4]

-

Coatings and Stains: Incorporated into paints, industrial coatings, and wood stains.[4][7]

-

Office Supplies: Used in the production of carbon paper and other stationery.[8][11]

-

Other Applications: Also found in adhesives, shoe polishes, and industrial cleaning products.[7]

Experimental Protocol: General Industrial Synthesis of Solvent Violet 9

The industrial synthesis of Solvent Violet 9 is typically achieved through the condensation of aromatic amines. The following is a generalized protocol based on common manufacturing methods.[3][6][8]

-

Reactant Preparation: A reaction vessel is charged with Bis(4-(dimethylamino)phenyl)methanone (Michler's ketone) and N,N-dimethylaniline.

-

Condensation Reaction: A condensing agent such as phosphorus trichloride (B1173362) or phosgene (B1210022) with zinc chloride is introduced to the mixture under controlled heating.[3][6] This facilitates an acid-catalyzed electrophilic substitution reaction, forming the triphenylmethane (B1682552) backbone.

-

Product Formation: The reaction proceeds for several hours until the condensation is complete.

-

Neutralization & Isolation: The resulting product, the colored cation, is then treated with a base (e.g., sodium hydroxide) to form the free carbinol base (Solvent Violet 9).[6][12]

-

Purification: The crude product is isolated, washed, and may be recrystallized from an appropriate solvent to achieve the desired purity for industrial use.

Scientific Research Applications

In the scientific domain, the water-soluble chloride salt form, known as Crystal Violet or Gentian Violet, is predominantly used. Its applications are far more diverse than its industrial counterpart, ranging from classical microbiology to modern cancer research.

Biological Staining

-

Gram Staining: Crystal Violet is the cornerstone of the Gram stain, a fundamental differential staining technique in microbiology. It binds to the peptidoglycan layer of bacterial cell walls. Gram-positive bacteria, with their thick peptidoglycan layer, retain the crystal violet-iodine complex and appear purple, while Gram-negative bacteria are decolorized and counterstained pink.[13]

-

Cell Viability and Proliferation Assays: In cell biology, Crystal Violet staining is used to quantify adherent cells. The dye stains the nuclei and cytoplasm, and the amount of dye taken up is proportional to the cell number. This provides a simple and effective method for assessing cell viability or cytotoxicity in response to various treatments.[14]

Experimental Protocol: Crystal Violet Staining for Cell Viability

This protocol describes a common method for quantifying cell viability in a 96-well plate format.

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat cells with the compound of interest for the desired duration.

-

Media Removal: Carefully aspirate the culture medium from the wells.

-

Washing: Gently wash the cells with Phosphate-Buffered Saline (PBS) to remove any remaining media.

-

Fixation: Add a fixation solution (e.g., 4% paraformaldehyde or 100% methanol) to each well and incubate for 15-20 minutes.[14]

-

Staining: Remove the fixative and add 0.5% Crystal Violet solution (in 20% methanol) to each well. Incubate for 20-30 minutes at room temperature.[14]

-

Washing: Gently wash the plate with distilled water multiple times to remove excess stain until the wash water runs clear. Air dry the plate completely.

-

Solubilization: Add a solubilization solution (e.g., 10% acetic acid or 1% SDS) to each well to dissolve the bound dye.[14]

-

Quantification: Measure the absorbance of the solubilized dye using a plate reader at a wavelength of approximately 570-590 nm. The absorbance is directly proportional to the number of viable, adherent cells.

Antimicrobial Agent

Gentian Violet has a long history as a topical antiseptic and antifungal agent.[13]

-

Antibacterial: It is highly effective against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[15] Its ability to penetrate the thick cell wall is key to its mechanism of action.[13]

-

Antifungal: It is used to treat infections caused by fungi, particularly Candida albicans, the causative agent of thrush (oropharyngeal candidiasis).[15][16]

-

Antiseptic Coatings: Research has shown that coating medical devices, such as catheters, with Gentian Violet can impede microbial colonization and reduce the risk of device-associated infections.[15][16]

Applications in Drug Development and Cancer Research

Recent research has illuminated the potential of Gentian Violet as a therapeutic agent, particularly in oncology.

-

Anticancer Activity: Studies have demonstrated that Gentian Violet can inhibit the proliferation of various cancer cells, including those from breast, ovarian, and melanoma tumors.[16][17] It has been shown to induce apoptosis (programmed cell death) in these malignant cells.[17]

-

Mechanism of Action: The anticancer effects are attributed to several mechanisms. Gentian Violet can inhibit NADPH oxidases, which reduces reactive oxygen species (ROS) production in some contexts.[13][17] It also targets thioredoxin reductase, a key enzyme in cellular redox balance.[13] Furthermore, it has been shown to impair cancer stem cell survival by inhibiting the STAT3/SOX2 signaling axis.[15][16]

-

Other Therapeutic Potential: Beyond cancer, Gentian Violet has shown antiviral activity against viruses like Nipah and Hendra and has been historically used as an anthelmintic drug.[13][16]

Conclusion

Solvent Violet 9 demonstrates a remarkable versatility, defined by its chemical form. As a lipophilic carbinol base, it serves the industry as a robust and widespread violet colorant for inks, plastics, and coatings. In its water-soluble salt form, Crystal Violet (or Gentian Violet), it becomes an indispensable tool for scientists and clinicians. It is fundamental to microbial identification, essential for cell biology quantification, and continues to be a valuable topical anti-infective. Most promisingly, its demonstrated anticancer properties and defined mechanisms of action highlight its potential for repurposing and development as a modern therapeutic agent, bridging its 19th-century origins with 21st-century pharmacology. This duality makes Solvent Violet 9 a compelling subject of study, spanning the realms of industrial manufacturing and advanced biomedical research.

References

- 1. methylrosanilinium chloride - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]

- 2. Crystal Violet | C25H30ClN3 | CID 11057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. epsilonpigments.com [epsilonpigments.com]

- 5. macsenlab.com [macsenlab.com]

- 6. worlddyevariety.com [worlddyevariety.com]

- 7. pylamdyes.com [pylamdyes.com]

- 8. dayglo.in [dayglo.in]

- 9. Solvent Violet 9 – Vishal Industries [vishalco.com]

- 10. Solvent violet 9 TDS|Solvent violet 9 from Chinese supplier and producer - SOLVENT VIOLET DYES - Enoch dye [enochdye.com]

- 11. Solvent Violet 9-Solvent Dyes-Qingdao Sanhuan Colorchem CO.,LTD [cncolorchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Gentian Violet: A 19th Century Drug Re-Emerges in the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]

- 14. clyte.tech [clyte.tech]

- 15. scispace.com [scispace.com]

- 16. researchgate.net [researchgate.net]

- 17. Gentian Violet Inhibits Cell Proliferation through Induction of Apoptosis in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Solvent Violet 9 as a Biological Stain

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Violet 9, chemically identified as tris[4-(dimethylamino)phenyl]methanol and also widely known as Crystal Violet base, is a triarylmethane dye with significant applications in biological and biomedical research. Its utility as a potent staining agent stems from its distinct chemical structure and physicochemical properties, which govern its interactions with cellular macromolecules. This technical guide provides a comprehensive overview of the mechanism of action of Solvent Violet 9 as a biological stain, with a focus on its interactions with DNA, proteins, and lipids. Detailed experimental protocols for its key applications, quantitative data, and visual representations of the underlying mechanisms are presented to facilitate its effective use in a research setting.

Physicochemical Properties of Solvent Violet 9

The staining capabilities of Solvent Violet 9 are intrinsically linked to its chemical and physical characteristics. As a cationic dye, its positively charged structure is fundamental to its primary mode of interaction with negatively charged biological molecules.

| Property | Value | Reference(s) |

| Chemical Formula | C25H31N3O | [1] |

| Molecular Weight | 389.53 g/mol | [1] |

| Appearance | Bluish violet powder | |

| Solubility | Soluble in organic solvents (e.g., ethanol (B145695), methanol), Insoluble in water | |

| Maximum Absorbance (λmax) | 590-592 nm | [2][3] |

| Heat Resistance | 160 °C | [4] |

Core Mechanism of Action: Interaction with Cellular Components

The primary mechanism of Solvent Violet 9 as a biological stain is its ability to bind to various cellular components through a combination of electrostatic and hydrophobic interactions. This binding is largely non-specific, allowing for the general staining of cells, but its interaction with specific macromolecules is key to its utility in different assays.

Interaction with Nucleic Acids (DNA)

A principal target of Solvent Violet 9 within the cell is deoxyribonucleic acid (DNA). The mechanism of this interaction is predominantly electrostatic, occurring between the cationic triphenylmethane (B1682552) structure of the dye and the anionic phosphate (B84403) backbone of the DNA double helix.

-

Binding Mode: Studies have shown that Solvent Violet 9 and its derivatives bind to DNA in a non-intercalative manner. Evidence suggests that the dye associates with the major groove of the DNA helix.

-

Binding Affinity: The interaction is characterized by a moderate binding affinity. The association constant (Ka) for the parent compound, Crystal Violet, with calf thymus DNA has been reported to be approximately 1.5 × 10^5 M⁻¹.

The binding of Solvent Violet 9 to DNA is a cornerstone of its application in cell viability and cytotoxicity assays, where the total amount of stained nucleic acid is proportional to the number of cells.[5][6]

Interaction with Proteins

Solvent Violet 9 also exhibits a strong affinity for proteins. The interaction is primarily driven by hydrophobic forces, with some contribution from electrostatic interactions with acidic amino acid residues.

-

Binding Site: In the case of serum albumin, a well-studied protein interaction, Solvent Violet 9 has been shown to bind to specific subdomains, such as subdomain IIA in bovine serum albumin (BSA).[7][8]

-

Conformational Changes: The binding of Solvent Violet 9 to proteins can induce conformational changes and often leads to the quenching of the protein's intrinsic fluorescence, a phenomenon that can be exploited in binding studies.[7][9]

This interaction with proteins contributes to the overall staining of the cytoplasm in fixed cells and is a key factor in the use of Crystal Violet for quantifying total cell biomass.[10]

Interaction with Lipids